![molecular formula C14H22N4O B6440083 N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide CAS No. 2548994-76-7](/img/structure/B6440083.png)
N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
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Overview
Description
“N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are a class of compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The exact structure of this compound is not available in the literature.Scientific Research Applications
- Findings : Some compounds exhibited significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with low inhibitory concentrations (IC50). These compounds hold promise for TB therapy .
Anti-Tubercular Activity
Hydrazine-Coupled Pyrazoles
Anticancer Drug Discovery
Mechanism of Action
Target of Action
The primary targets of N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s worth noting that compounds with similar structures have been observed to interact with their targets through intermolecular interactions . The specific interactions and resulting changes caused by N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide remain to be elucidated.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been found to have potent in vitro activity, suggesting they may interact with certain biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
N-cyclopentyl-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-6-15-18(7-11)10-12-8-17(9-12)14(19)16-13-4-2-3-5-13/h6-7,12-13H,2-5,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUNZETYSVYXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide |
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